Quinotolast Sodium Demonstrates >150-Fold Higher Potency than DSCG in Rat PCA ED50 Values
In rat passive cutaneous anaphylaxis (PCA) models, quinotolast sodium exhibited an intravenous ED50 of 0.0063 mg/kg, compared to DSCG at 1.0 mg/kg, representing an approximately 159-fold higher potency [1]. When administered orally, quinotolast maintained an ED50 of 0.0081 mg/kg, whereas oral DSCG is essentially ineffective [1]. This quantitative difference establishes quinotolast as a high-potency tool compound for in vivo allergy research.
| Evidence Dimension | ED50 for inhibition of rat PCA (intravenous) |
|---|---|
| Target Compound Data | 0.0063 mg/kg |
| Comparator Or Baseline | Disodium cromoglycate (DSCG): 1.0 mg/kg |
| Quantified Difference | ~159-fold lower ED50 (higher potency) |
| Conditions | Rat passive cutaneous anaphylaxis model, intravenous administration |
Why This Matters
For researchers requiring potent in vivo mast cell stabilization with oral bioavailability, quinotolast provides a measurable potency advantage over DSCG that directly impacts dosing and experimental design.
- [1] Kobayashi K, Hiroi J, Kishi S, Sawase K, Hirayama Y, Chihara S, Imai T, Shigi Y, Shimomura K, Kohsaka M. Effects of quinotolast, a new orally active antiallergic drug, on experimental allergic models. Jpn J Pharmacol. 1993;63(1):73-81. View Source
